molecular formula C5H7N3O2S B11792986 5-(Methylsulfonyl)pyrimidin-4-amine

5-(Methylsulfonyl)pyrimidin-4-amine

Cat. No.: B11792986
M. Wt: 173.20 g/mol
InChI Key: PCRRCSHVWPGQBX-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methylsulfonyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)pyrimidin-4-amine typically involves the reaction of 5-(benzyloxy)pyrimidin-4-amine with diethyl 2-(ethoxymethylene)malonate, followed by elimination of an ethanol molecule to yield the desired product . Another method involves the reaction of 5-methoxypyrimidin-4-amine with similar reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted pyrimidine compounds .

Scientific Research Applications

5-(Methylsulfonyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Methylsulfonyl)pyrimidin-4-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific methylsulfonyl group, which imparts unique chemical reactivity and biological activity. This group enhances the compound’s ability to inhibit cyclooxygenase enzymes, making it a promising candidate for anti-inflammatory and anticancer research .

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

5-methylsulfonylpyrimidin-4-amine

InChI

InChI=1S/C5H7N3O2S/c1-11(9,10)4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8)

InChI Key

PCRRCSHVWPGQBX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=CN=C1N

Origin of Product

United States

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